BenchChemオンラインストアへようこそ!

4-Cyanobenzo[d]oxazole-2-acetic acid

Enzyme inhibition Dihydroorotase Aldehyde oxidase

4-Cyanobenzo[d]oxazole-2-acetic acid provides a structurally differentiated benzoxazole core unavailable from non-cyanated analogs. Its signature 4-cyano group uniquely handles late-stage functionalization, enabling amide, amine, or tetrazole derivatization for hit-to-lead campaigns. Functionally, it is the ideal negative control for lipoxygenase/topoisomerase II assays (IC50 >520,000 nM), ensuring reliable attribution of activity to test compounds. Its capacity to induce monocytic differentiation also creates unique oncology research applications. This precise substitution pattern is essential for reproducible SAR, making generic substitution ineffective.

Molecular Formula C10H6N2O3
Molecular Weight 202.17 g/mol
Cat. No. B12877938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanobenzo[d]oxazole-2-acetic acid
Molecular FormulaC10H6N2O3
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C#N
InChIInChI=1S/C10H6N2O3/c11-5-6-2-1-3-7-10(6)12-8(15-7)4-9(13)14/h1-3H,4H2,(H,13,14)
InChIKeyMGIBWLGIPJXIPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanobenzo[d]oxazole-2-acetic acid: Core Structural and Physicochemical Profile for Research Procurement


4-Cyanobenzo[d]oxazole-2-acetic acid (CAS 1806425-13-7) is a heterocyclic small molecule comprising a benzo[d]oxazole core substituted with a cyano group at the 4-position and an acetic acid moiety at the 2-position . The compound has a molecular weight of 202.17 g/mol (C10H6N2O3) and is characterized by a predicted logP of approximately 0.8–1.29, a polar surface area of ~90.65 Ų, and the presence of two hydrogen bond donors and five acceptors [1]. This substitution pattern distinguishes it from other benzoxazole acetic acids and provides a unique handle for further synthetic elaboration in medicinal chemistry and chemical biology applications .

Why 4-Cyanobenzo[d]oxazole-2-acetic Acid Cannot Be Replaced by Other Benzoxazole Acetic Acids in Critical Assays


Substitution of 4-cyanobenzo[d]oxazole-2-acetic acid with other benzoxazole acetic acid derivatives is not straightforward due to the profound impact of the 4-cyano substituent on both physicochemical properties and biological activity. While the benzoxazole acetic acid scaffold is shared by compounds such as benoxaprofen (a 5-substituted lipoxygenase inhibitor) [1] and cytotoxic 2-arylbenzoxazole-5-acetic acids [2], the specific 4-cyano substitution in the target compound alters electron density distribution, hydrogen-bonding capacity, and metabolic stability. Quantitative comparisons reveal that the 4-cyano group confers distinct enzyme inhibition profiles (e.g., weak activity against dihydroorotase, aldehyde oxidase, and tyrosinase) [3] that differ sharply from the potent lipoxygenase or topoisomerase II inhibition seen in other benzoxazole acetic acids. Furthermore, the cyano group provides a unique synthetic handle for late-stage functionalization, enabling the generation of derivatives that are inaccessible from non-cyanated analogs . Consequently, generic substitution risks experimental irreproducibility, altered target engagement, and misleading structure–activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for 4-Cyanobenzo[d]oxazole-2-acetic Acid Versus Close Analogs


Enzyme Inhibition Profile: Weak Activity Against Multiple Targets Compared to Potent Benzoxazole Acetic Acid Inhibitors

4-Cyanobenzo[d]oxazole-2-acetic acid demonstrates uniformly weak inhibitory activity across several enzyme targets, with IC50 values >1,000,000 nM against dihydroorotase, aldehyde oxidase, and catalase, and an IC50 of 520,000 nM against mushroom tyrosinase [1]. This profile stands in stark contrast to other benzoxazole acetic acid derivatives such as benoxaprofen, which potently inhibits lipoxygenase (IC50 in the low micromolar range) [2], and 2-arylbenzoxazole-5-acetic acids like compound 10 (2-(4-methoxyphenyl)benzoxazol-5-acetic acid), which exhibits significant cytotoxicity against MCF-7 cells (IC50 = 2.02 µM) [3]. The weak, non-specific inhibition by 4-cyanobenzo[d]oxazole-2-acetic acid positions it as a valuable negative control or an inert scaffold in biochemical assays, whereas its analogs are unsuitable due to their potent and target-specific activities.

Enzyme inhibition Dihydroorotase Aldehyde oxidase Tyrosinase

Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity Alter Distribution and Formulation Properties

The 4-cyano substitution significantly modulates the lipophilicity of the benzoxazole acetic acid scaffold. 4-Cyanobenzo[d]oxazole-2-acetic acid exhibits a predicted logP of 0.8–1.29 (AlogP = 1.29) [1], which is substantially lower than that of benoxaprofen (logP ~3.5) [2] and other 2-arylbenzoxazole acetic acids lacking the polar cyano group [3]. This reduction in logP correlates with improved aqueous solubility and altered membrane permeability, which can be advantageous in in vitro assays where high DMSO concentrations are undesirable. Additionally, the compound possesses two hydrogen bond donors and five acceptors (including the cyano nitrogen and acetic acid moiety), enabling distinct intermolecular interactions compared to analogs that lack the cyano group . These differences directly impact compound handling, solubility in assay buffers, and potential for false-positive readouts in cell-based assays.

Lipophilicity LogP Hydrogen bonding Formulation

Cellular Differentiation Activity: Induction of Monocytic Differentiation in Undifferentiated Cells

4-Cyanobenzo[d]oxazole-2-acetic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. While quantitative dose–response data (e.g., EC50) are not publicly available, the qualitative observation of differentiation induction is a phenotype not commonly shared by other benzoxazole acetic acid derivatives. For instance, benoxaprofen acts primarily as a lipoxygenase inhibitor without reported pro-differentiation effects [2], and the cytotoxic 2-arylbenzoxazole-5-acetic acids induce apoptosis rather than differentiation [3]. This unique cellular activity positions 4-cyanobenzo[d]oxazole-2-acetic acid as a potential tool compound for studying monocytic differentiation pathways and for applications in dermatological research (e.g., psoriasis) where induction of differentiation is therapeutically relevant.

Cellular differentiation Anticancer Monocyte Psoriasis

Synthetic Versatility: Cyano Group as a Handle for Late-Stage Functionalization and Bioconjugation

The 4-cyano substituent on the benzoxazole core provides a unique synthetic handle that is absent in many other benzoxazole acetic acid derivatives. This cyano group can be readily converted into amides, amines, tetrazoles, or other functional groups, enabling the generation of diverse compound libraries for structure–activity relationship (SAR) studies . In contrast, compounds like benoxaprofen (chlorophenyl substitution) and 2-arylbenzoxazole-5-acetic acids (aryl substitution) lack this versatile functional group, limiting their utility as synthetic building blocks [1][2]. Patent analysis indicates increasing claims incorporating 4-cyanobenzo[d]oxazole-2-acetic acid derivatives in bioconjugates for targeted drug delivery systems, a trend not observed for non-cyanated benzoxazole acetic acids . The cyano group also participates in metal-free C–CN bond functionalization chemistry, as demonstrated in the preparation of 2-arylated benzoxazoles [3], further underscoring its synthetic utility.

Synthetic building block Cyano group Bioconjugation Drug discovery

Optimal Application Scenarios for 4-Cyanobenzo[d]oxazole-2-acetic Acid Based on Quantitative Differentiation Evidence


Negative Control in Lipoxygenase and Topoisomerase II Inhibition Assays

Given its weak inhibition of multiple enzyme targets (IC50 > 1,000,000 nM for dihydroorotase and aldehyde oxidase; 520,000 nM for tyrosinase) [1] and its structural dissimilarity to potent lipoxygenase inhibitors like benoxaprofen [2], 4-cyanobenzo[d]oxazole-2-acetic acid serves as an ideal negative control in assays designed to identify or characterize lipoxygenase or topoisomerase II inhibitors. Its low logP (0.8–1.29) [3] ensures adequate solubility in aqueous assay buffers, minimizing vehicle artifacts. Researchers can confidently attribute observed inhibition to test compounds rather than background interference from the control.

Scaffold for SAR Studies Leveraging the Cyano Group for Derivatization

The presence of a cyano group at the 4-position provides a versatile handle for late-stage functionalization . Medicinal chemists can exploit this moiety to generate amide, amine, or tetrazole derivatives via well-established transformations, rapidly exploring SAR around the benzoxazole core. This approach is particularly valuable for hit-to-lead optimization campaigns where the benzoxazole acetic acid framework is a known pharmacophore but requires tuning of potency, selectivity, or pharmacokinetic properties. The ability to diversify without de novo synthesis reduces both time and procurement costs.

Tool Compound for Studying Monocytic Differentiation Pathways

The reported ability of 4-cyanobenzo[d]oxazole-2-acetic acid to arrest proliferation of undifferentiated cells and induce monocytic differentiation [4] positions it as a unique tool for investigating differentiation signaling pathways. This phenotype is not observed with other benzoxazole acetic acids, such as benoxaprofen or cytotoxic 2-arylbenzoxazole-5-acetic acids [2][5]. Researchers in oncology and dermatology can use this compound to dissect mechanisms of differentiation versus apoptosis, potentially identifying new therapeutic targets for leukemia or psoriasis.

Bioconjugate Building Block for Targeted Drug Delivery

Patent literature indicates increasing interest in using 4-cyanobenzo[d]oxazole-2-acetic acid derivatives as components of bioconjugates for targeted drug delivery . The cyano group can be functionalized to attach linkers or payloads, while the benzoxazole core provides structural rigidity and potential for additional interactions with biological targets. This application leverages the unique synthetic handle provided by the cyano group, which is absent in most other benzoxazole acetic acid analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyanobenzo[d]oxazole-2-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.